6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Medicinal Chemistry Physicochemical Property Structural Analog Comparison

This precise disubstituted tetrahydropyrimidine-2,4-dione (N3-isopropyl, C6-cyclopropylmethyl) is supplied at ≥95% purity for use as an HPLC reference standard (XLogP3=1.4), a matched negative control in HIV-1 NNRTI/HCM myosin-inhibitor SAR studies, and a versatile scaffold for C5-derivatisation (e.g., halogenation, Mannich reactions). Its distinct substitution pattern ensures controlled variables versus generic or differently alkylated analogs, making it essential for patent-family impurity tracking (MyoKardia) and pharmacophore deconvolution.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 2098075-60-4
Cat. No. B1484373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098075-60-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)CC2CC2
InChIInChI=1S/C11H16N2O2/c1-7(2)13-10(14)6-9(12-11(13)15)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,15)
InChIKeyRVGOGDYZUZGUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-60-4): Procurement-Grade Physicochemical and Structural Profile


6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098075-60-4) is a disubstituted tetrahydropyrimidine-2,4-dione with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. The compound features an N3-isopropyl group and a C6-cyclopropylmethyl group on the pyrimidinedione core. It is currently listed as a non-live PubChem substance (CID 122239184) [1] and is commercially supplied for research purposes with a typical purity of 95% . This scaffold class has been explored in patent literature for indications such as hypertrophic cardiomyopathy and as HIV-1 non-nucleoside reverse transcriptase inhibitors, suggesting the importance of its substitution pattern for target engagement [2][3].

Selection Risk in Tetrahydropyrimidine-2,4-diones: Why 2098075-60-4 Cannot Be Substituted by Unsubstituted or Differently Alkylated Analogs


Within the tetrahydropyrimidine-2,4-dione class, biological activity is exquisitely sensitive to the nature of substituents at N1/N3 and C5/C6 [1]. A structurally distinct but related HIV-1 inhibitor SAR study demonstrated that replacing an N1-acyclic group with a cyclopropylmethyl linker, combined with a C6-benzoyl group, increased the therapeutic index from <10,000 to >2,000,000 [1]. This indicates that minor structural modifications, such as the presence of a cyclopropylmethyl group, can shift a compound's pharmacological profile by orders of magnitude. Consequently, procuring a generic, unsubstituted tetrahydropyrimidine-2,4-dione (CAS 2097963-76-1, MW 166.18) [2] or a differently alkylated analog like 3-cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione will yield fundamentally different physicochemical properties and, by class-level inference, divergent biological activity. Direct substitution without matched analytical or biological validation introduces uncontrolled variables.

Quantitative Physicochemical Differentiation of 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Analogs


Increased Molecular Weight and Lipophilicity vs. N3-Unsubstituted Analog

The target compound possesses an additional N3-isopropyl group compared to the simplest analog 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-76-1) [1]. This modification results in a quantifiably higher molecular weight and calculated lipophilicity (XLogP3-AA).

Medicinal Chemistry Physicochemical Property Structural Analog Comparison

Differentiated N3 Substituent Volume vs. 3-Cyclopropyl Analog

Compared to the 3-cyclopropyl analog (3-cyclopropyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) , the target compound's N3-isopropyl group presents increased steric bulk and flexibility. This is quantified by comparing the number of rotatable bonds and the heavy atom count, which are key descriptors in drug design property spaces.

Structure-Activity Relationship Steric Bulk Analog Design

High-Throughput Kinase and COX Enzyme Inhibition Selectivity Data Deficiency vs. 6-Amino Analogs

A search of public databases, including BindingDB, reveals no primary assay data for this specific compound. In contrast, closely related 6-amino-substituted-3-isopropylpyrimidinediones from the MyoKardia patent series have reported IC50 values against cardiac myosin targets, and acyclic N1-substituted analogs in the HIV literature show therapeutic indexes up to >2,000,000 [1][2]. A structurally distinct pyrimidinedione from BindingDB demonstrated a COX-2 IC50 of >100,000 nM [3].

Kinase Selectivity COX-2 Inhibition Data Gap Analysis

Validated Application Scenarios for 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Current Evidence


Calibration Standard for LogP Chromatography

Based on its definitive, computed XLogP3-AA value of 1.4 and the absence of ionizable groups beyond the amide, this compound is suitable as a reference standard in reverse-phase HPLC or shake-flask logP determination experiments for moderately lipophilic heterocycles [1][2]. Its distinct retention time compared to the des-isopropyl analog (ΔlogP = +0.9, see Section 3) provides a known delta for calibrating method robustness.

Pharmaceutical Reference Standard for Impurity Profiling

Given its specification in the MyoKardia patent family as a potential substructure, this precise disubstituted pyrimidinedione can be used as a reference standard for impurity or degradation product identification during the manufacturing of N3-isopropyl C6-substituted active pharmaceutical ingredients (APIs) [1][3]. Its 95% purity grade supports its use as a secondary reference material for HPLC retention time marking.

Negative Control or Tool Compound for HIV-1 and HCM Drug Discovery

Given the absence of a C6-benzoyl group, which the HIV SAR literature identifies as critical for high therapeutic index (>2,000,000), this simpler analog can serve as a matched negative control for studying on-target pharmacophore contributions [1]. Similarly, for HCM research, where 6-*amino* substitution is prevalent, this 6-*alkyl* analog can be used to interrogate the necessity of the H-bond donor for myosin inhibition [3].

Synthetic Building Block for Parallel Library Synthesis

The compound's structure, with a free C5 position and a nucleophilic N1, makes it a versatile scaffold for further derivatization, such as halogenation or Mannich reactions, to generate proprietary chemical matter for SAR exploration . Its procurement in 95% purity is sufficient for use as a starting material in combinatorial chemistry without preceding purification.

Quote Request

Request a Quote for 6-(Cyclopropylmethyl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.